molecular formula C7H7Cl2NO B2429097 2-Chloro-5-(chloromethyl)-3-methoxypyridine CAS No. 915107-55-0

2-Chloro-5-(chloromethyl)-3-methoxypyridine

Cat. No.: B2429097
CAS No.: 915107-55-0
M. Wt: 192.04
InChI Key: CNBRPHSJMJKKOJ-UHFFFAOYSA-N
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Description

2-Chloro-5-(chloromethyl)-3-methoxypyridine is an organic compound belonging to the class of chloropyridines. It is a derivative of pyridine, characterized by the presence of chlorine and methoxy groups attached to the pyridine ring. This compound is of significant interest due to its applications in various fields, including pharmaceuticals, agriculture, and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(chloromethyl)-3-methoxypyridine typically involves the chlorination of 2-chloro-5-methylpyridine. One common method includes the use of carbon tetrachloride as a solvent and dry nitrogen as a carrier gas. The reaction is catalyzed by azadiisobutylnitrile and conducted at temperatures between 70-80°C. Chlorine gas is introduced into the reactor, and the reaction progress is monitored using gas-phase chromatography .

Industrial Production Methods

Industrial production of this compound often employs similar chlorination techniques but on a larger scale. The use of airlift circulating reactors improves the efficiency and yield of the process. The reaction conditions are optimized to ensure uniform mixing and minimize energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(chloromethyl)-3-methoxypyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: Reduction can lead to the formation of 2-chloro-5-(methyl)-3-methoxypyridine.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 2-chloro-5-(substituted methyl)-3-methoxypyridine derivatives.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of reduced pyridine derivatives.

Scientific Research Applications

2-Chloro-5-(chloromethyl)-3-methoxypyridine is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(chloromethyl)-3-methoxypyridine largely depends on its application. In the context of insecticides, it targets the nicotinic acetylcholine receptors in insects, leading to paralysis and death. The compound binds to these receptors, disrupting normal neural transmission .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-chloromethylpyridine
  • 2-Chloro-5-methylpyridine
  • 2-Chloro-5-(trifluoromethyl)pyridine

Uniqueness

2-Chloro-5-(chloromethyl)-3-methoxypyridine is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile intermediate in the synthesis of various complex molecules, particularly in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

2-chloro-5-(chloromethyl)-3-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO/c1-11-6-2-5(3-8)4-10-7(6)9/h2,4H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBRPHSJMJKKOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)CCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of (6-chloro-5-methoxypyridin-3-yl)methanol (0.50 g, 2.9 mmol) in dichloromethane (14 mL) at 25° C. was added thionyl chloride (230 μL, 3.2 mmol) dropwise. Let stir for 5 h, then the reaction was quenched with saturated aqueous NaHCO3 and extracted with dichloromethane (3×). The combined organic layer were dried over MgSO4 and concentrated to furnish the product 2-chloro-5-chloromethyl-3-methoxypyridine that was 96% pure by GC-MS. The product was used immediately in the next step without further purification. GC-MS: Exact mass calcd for C7H7Cl2NO [M]+, 191. Found 191.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
230 μL
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One

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